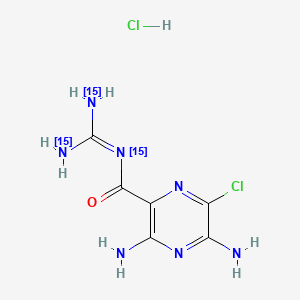

Amiloride-15N3 Hydrochloride

Description

Significance of Stable Isotopes in Quantitative Bioanalysis

Quantitative bioanalysis, the measurement of a drug and its metabolites in biological matrices like plasma or urine, is fundamental to understanding a drug's pharmacokinetic profile. The accuracy and precision of these measurements are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards (IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis.

An ideal internal standard should behave identically to the analyte during sample preparation (e.g., extraction, evaporation) and analysis (e.g., chromatographic retention, ionization). nih.govresearchgate.net SIL internal standards, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are nearly perfect mimics of the unlabeled drug (analyte). nih.gov They co-elute with the analyte and experience similar effects from the biological matrix, such as ion suppression or enhancement, which can interfere with quantification. researchgate.net Because the SIL IS has a different mass, the mass spectrometer can distinguish it from the analyte. By comparing the detector response ratio of the analyte to the known concentration of the SIL IS, analysts can correct for sample processing variability and matrix effects, leading to highly accurate and reliable quantification. nih.gov This level of specificity and accuracy is unmatched by other bioanalytical techniques. nih.gov

Role of Labeled Compounds in Pre-clinical Drug Development

The utility of labeled compounds extends throughout the preclinical drug development pipeline. bvsalud.org These tools are vital for a range of studies that inform critical decisions about a drug candidate's potential.

Key applications in preclinical development include:

Target Validation and Engagement: Labeled probes help confirm that a drug directly binds to its intended biological target in a complex cellular environment. bvsalud.org

ADME Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding how a drug behaves in a biological system. hres.carsc.org While radiolabeled compounds (using ¹⁴C or ³H) are traditionally used for their high sensitivity in quantifying all drug-related material, stable isotope-labeled compounds are essential for metabolic profiling. rsc.orgaxios-research.com They help in the identification and structural elucidation of metabolites by mass spectrometry.

Bioavailability and Bioequivalence Studies: These studies, which are critical for the approval of generic drugs, rely on robust bioanalytical methods. SIL internal standards are indispensable for the high-precision quantification required to compare the pharmacokinetic profiles of different formulations. simsonpharma.com

Metabolic Flux Analysis: In metabolic research, stable isotope tracers are used to follow the transformation of a compound through metabolic pathways, providing a dynamic view of cellular metabolism. medchemexpress.com

Overview of Amiloride-15N3 Hydrochloride as a Research Tool

This compound is the stable isotope-labeled form of Amiloride (B1667095) Hydrochloride, a potassium-sparing diuretic. hres.ca In this labeled variant, three nitrogen atoms in the amiloride molecule have been replaced with the heavy isotope, ¹⁵N. This substitution increases the molecular weight by three mass units, making it easily distinguishable from the unlabeled amiloride by a mass spectrometer, without altering its chemical properties. researchgate.net

Its primary application is as an internal standard for the highly accurate quantification of amiloride in biological samples, typically during bioequivalence studies or other pharmacokinetic research. medchemexpress.comnih.gov While specific synthesis pathways for commercial standards are often proprietary, the generation of such compounds involves complex organic synthesis techniques to incorporate the ¹⁵N atoms, for example, by using a labeled precursor like glycine-¹⁵N to build the heterocyclic structure. rsc.org

Physicochemical Properties

The table below outlines the key physicochemical properties of Amiloride Hydrochloride and its ¹⁵N₃-labeled counterpart. The fundamental properties remain the same, with the key difference being the molecular weight due to the incorporation of the stable isotopes.

| Property | Amiloride Hydrochloride | This compound |

| Chemical Formula | C₆H₈ClN₇O·HCl | C₆H₈ClN₄¹⁵N₃O·HCl |

| Molecular Weight | 266.09 g/mol | 269.07 g/mol |

| CAS Number | 2016-88-8 | 1216796-18-7 |

| Appearance | Solid, yellow-green powder | Not specified (typically similar to unlabeled) |

| pKa | 8.7 | ~8.7 |

| Solubility | Slightly soluble in water | Not specified (expected to be similar) |

| Data compiled from sources nih.govhres.caschd-shimadzu.comsemanticscholar.orgscbt.com |

Detailed Research Findings: Application in a Bioequivalence Study

A prominent example of this compound's application is in a validated LC-MS/MS method developed for the simultaneous quantification of amiloride and hydrochlorothiazide (B1673439) in human plasma. nih.govnih.gov This method was successfully used in a bioequivalence study, a critical regulatory requirement for generic drug approval. nih.govbvsalud.org

In this study, this compound served as the internal standard for amiloride. nih.gov Researchers prepared plasma samples using solid-phase extraction and then analyzed them with a triple quadrupole mass spectrometer. nih.gov The instrument was operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled standard. nih.gov

Mass Spectrometry Parameters for Amiloride Quantification

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Amiloride (Analyte) | Positive ESI | 230.6 | 116.0 |

| Amiloride-15N3 (IS) | Positive ESI | 233.6 | 116.0 |

| Data from source nih.gov |

The use of this compound was crucial for the method's robustness and accuracy. The method demonstrated excellent linearity over a concentration range of 0.050 to 50.0 ng/mL for amiloride, with a correlation coefficient (r²) of ≥0.9997. nih.gov

Validation Summary of the Bioanalytical Method

| Parameter | Result for Amiloride |

| Linearity Range | 0.050 - 50.0 ng/mL |

| Mean Recovery | 89.0% |

| IS-Normalized Matrix Factor | 0.971 - 1.024 |

| Data from source nih.gov |

The IS-normalized matrix factor, which was close to 1, indicated that the internal standard effectively compensated for any matrix effects, ensuring the reliability of the results. nih.gov The high recovery percentage demonstrates the efficiency of the sample extraction process. This study exemplifies the essential role of this compound in enabling sensitive and precise bioanalysis for pharmaceutical development and regulatory submissions. nih.govbvsalud.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKKGDWZVCSNH-FORMCRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Strategies

Chemical Synthesis Pathways for Amiloride (B1667095) Analogues

The synthesis of amiloride and its analogues hinges on the construction of the substituted pyrazine (B50134) ring system.

The key precursor for the synthesis of amiloride is methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The synthesis of this intermediate can be achieved through various routes. One common method begins with the reaction of 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester with ammonia in a high-dielectric-constant solvent such as dimethyl sulfoxide (DMSO). This reaction selectively displaces one of the chlorine atoms with an amino group to yield the desired 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester google.com.

An alternative approach involves the partial hydrolysis of 3-chloro-pyrazine-2-carbonitrile under controlled pH and temperature to yield 3-chloropyrazine-2-carboxamide, which can then undergo further substitutions mdpi.com. The synthesis of various pyrazine-2-carboxamide derivatives often involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with appropriate amines mdpi.com. For amiloride synthesis, the methyl ester of 3,5-diamino-6-chloropyrazine-2-carboxylic acid is a crucial intermediate prepchem.comnih.gov.

The general reaction scheme for the formation of the amiloride backbone involves the amidation of the methyl ester group of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with guanidine (B92328).

Table 1: Key Precursor Compounds and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester | Starting material |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Key intermediate |

| Guanidine Hydrochloride | Reagent for guanidinium group introduction |

The introduction of the three Nitrogen-15 (B135050) atoms into the amiloride structure is accomplished by using an isotopically labeled reagent for the guanidinium group. Commercially available Guanidine-15N3 hydrochloride, with an isotopic purity of typically 98 atom % ¹⁵N, is the key reagent for this step sigmaaldrich.com.

The reaction involves the condensation of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with Guanidine-15N3 hydrochloride in the presence of a suitable base, such as sodium methoxide, in a solvent like methanol (B129727). The guanidine, being a strong nucleophile, attacks the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of methanol. This reaction directly incorporates the ¹⁵N₃-labeled guanidinium moiety into the final molecule, resulting in Amiloride-15N3. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Stable isotope labeling can also be achieved through metabolic incorporation in biological systems, for instance, by growing organisms in media containing ¹⁵N-labeled nutrients, which then incorporate the isotope into their biomolecules eurisotop.comnih.gov. However, for the specific synthesis of Amiloride-15N3 Hydrochloride, chemical synthesis using a labeled precursor is the standard method.

The purification of intermediates and the final labeled product is critical to remove unreacted starting materials and byproducts. Chromatographic techniques are extensively used for this purpose. High-performance liquid chromatography (HPLC) with a reversed-phase C18 column is a common method for the purification and analysis of amiloride and its derivatives nih.govnih.govajpaonline.com. The mobile phase composition and pH are optimized to achieve good separation nih.govnih.gov.

Characterization of the intermediates and the final product is performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure. For isotopically labeled compounds, ¹⁵N NMR can provide direct evidence of the incorporation of the label. Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is employed to confirm the molecular weight and provide further structural information nih.govresearchgate.net. The mass shift of +3 compared to the unlabeled compound confirms the successful incorporation of the three ¹⁵N atoms sigmaaldrich.com.

Isotopic Purity and Enrichment Assessment

The determination of isotopic purity and the quantification of isotopic enrichment are crucial for ensuring the quality and reliability of the labeled compound for its intended applications in research.

Techniques for Isotopic Purity Determination

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. Mass spectrometry is the primary technique used for determining the isotopic purity of this compound acanthusresearch.comacanthusresearch.com. High-resolution mass spectrometry (HRMS) can distinguish between the isotopologues of the compound based on their mass-to-charge ratio. By analyzing the isotopic distribution in the mass spectrum, the percentage of the M+3 peak (corresponding to the molecule with three ¹⁵N atoms) relative to other isotopic peaks (M, M+1, M+2, etc.) can be determined.

NMR spectroscopy can also be used to assess isotopic labeling. The presence of ¹⁵N can lead to observable couplings in ¹H or ¹³C NMR spectra, and the integration of these coupled signals can provide information about the extent of labeling.

Quantification of Isotopic Enrichment

Isotopic enrichment is a measure of the abundance of the stable isotope in the labeled positions. For this compound, this refers to the percentage of ¹⁵N at the three nitrogen positions of the guanidinium group.

This is typically quantified using mass spectrometry by comparing the intensity of the ion corresponding to the fully labeled compound (with three ¹⁵N atoms) to the intensities of ions corresponding to partially labeled or unlabeled compounds. The atom percent ¹⁵N can be calculated from the relative abundances of the different isotopologues. For commercially available Guanidine-15N3 hydrochloride, the isotopic purity is often specified as 98 atom % ¹⁵N, which directly influences the enrichment of the final product sigmaaldrich.com.

Table 2: Analytical Techniques for Isotopic Analysis

| Technique | Application |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic purity and quantification of enrichment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of isotopic labeling and structural characterization |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Purification, characterization, and quantification |

Bioanalytical Method Development and Validation Utilizing Amiloride 15n3 Hydrochloride

Role of Amiloride-15N3 Hydrochloride as an Internal Standard in Mass Spectrometry

This compound is the ¹⁵N-labeled form of Amiloride (B1667095) hydrochloride and serves as a crucial internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnih.govresearchgate.net The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest—in this case, amiloride—throughout the entire analytical process, including sample extraction, chromatography, and ionization. nih.gov

The key advantage of using this compound is its ability to compensate for variations in sample preparation and matrix effects. nih.govresearchgate.net Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction from complex biological matrices like plasma or urine. nih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, this compound is differentiated from the unlabeled amiloride by its higher mass-to-charge ratio (m/z). researchgate.net For instance, in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For amiloride, a common transition is m/z 230.6 → 116.0, while for Amiloride-15N3, the transition is m/z 233.6 → 116.0. researchgate.net The identical product ion further confirms the structural similarity. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate. This isotope dilution technique significantly enhances the robustness and reliability of the bioanalytical method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as the preferred technique for the sensitive and selective quantification of amiloride in biological samples, with this compound playing a pivotal role as the internal standard. nih.govresearchgate.netnih.gov These methodologies offer high specificity by combining the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

A typical LC-MS/MS method for amiloride involves chromatographic separation on a reverse-phase column followed by detection using a triple-quadrupole mass spectrometer operating in MRM mode. researchgate.netnih.gov The use of positive electrospray ionization (ESI) is common for amiloride analysis. researchgate.netnih.gov The development of such methods requires careful optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and speed of analysis. For instance, a validated method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL for amiloride in human plasma, demonstrating the high sensitivity of this approach. nih.gov

Sample Preparation Techniques for Complex Biological Matrices

The accurate measurement of amiloride in biological fluids necessitates effective sample preparation to remove interfering substances such as proteins, salts, and phospholipids. The choice of technique depends on the nature of the biological matrix and the desired level of cleanliness and recovery.

Solid-phase extraction is a widely used and effective technique for cleaning up and concentrating amiloride from biological samples prior to LC-MS/MS analysis. nih.govresearchgate.net This method offers high recovery and cleaner extracts compared to simpler techniques. nih.gov

For amiloride, which is a basic compound, ion-exchange or mixed-mode SPE cartridges are often employed. nih.govnih.gov A common protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol (B129727), followed by an aqueous solution such as 10 mM ammonium (B1175870) formate (B1220265). nih.gov

Loading: The pre-treated biological sample (e.g., plasma mixed with an internal standard and a buffer) is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with solutions like 10 mM ammonium formate and 10% (v/v) methanol in water to remove endogenous matrix components. nih.govresearchgate.net

Elution: The retained amiloride and the internal standard are eluted with a suitable solvent mixture, for example, acetonitrile (B52724) and 4.0 mM ammonium formate (pH 4.0) in an 80:20 (v/v) ratio. nih.govresearchgate.net

Studies have shown that SPE can yield high and consistent recoveries for amiloride, often in the range of 85.7% to 91.2%. nih.govresearchgate.net

Table 1: Example of SPE Protocol for Amiloride from Human Plasma

| Step | Reagent/Solvent | Purpose |

| Conditioning | 1.0 mL Methanol, followed by 1.0 mL of 10 mM ammonium formate | To activate the sorbent and ensure proper retention. |

| Loading | 250 µL plasma sample (pre-treated with IS and buffer) | To load the sample onto the SPE cartridge. |

| Washing | 1.0 mL of 10 mM ammonium formate in water, followed by 1.0 mL of 10% (v/v) methanol in water | To remove interfering substances. |

| Elution | 500 µL of acetonitrile and 4.0 mM ammonium formate, pH 4.0 (80:20, v/v) | To elute the analyte and internal standard. |

Protein precipitation is a simpler and faster alternative to SPE for sample preparation. nih.govcapes.gov.br This technique involves adding an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. nih.govcapes.gov.br

The general procedure for protein precipitation is as follows:

An aliquot of the biological sample (e.g., plasma) is mixed with the internal standard.

A volume of cold acetonitrile is added to the sample, usually in a 2:1 or 3:1 ratio.

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

The supernatant, containing the analyte and internal standard, is collected and can be either directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

While protein precipitation is rapid and cost-effective, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. nih.gov However, for some applications, it provides sufficient cleanup for reliable quantification. nih.gov

Chromatographic Separation Parameters

The chromatographic separation is a critical component of the LC-MS/MS method, ensuring that amiloride is separated from other endogenous components and potential co-administered drugs before it enters the mass spectrometer.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic mode for amiloride analysis. C18 (octadecylsilyl) columns are widely used as the stationary phase due to their versatility and ability to retain and separate a broad range of compounds, including the relatively polar amiloride. researchgate.netjocpr.comresearchgate.net

The selection of a specific C18 column depends on factors such as particle size, pore size, and surface chemistry. For high-throughput analysis, shorter columns with smaller particle sizes (e.g., < 2 µm in UPLC systems) are often preferred to reduce run times while maintaining good separation efficiency. acgpubs.org For example, a Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm) has been successfully used for the rapid and efficient separation of amiloride. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or formic acid), is optimized to achieve the desired retention time and peak shape for amiloride. researchgate.netjocpr.comresearchgate.net

Table 2: Examples of C18 Columns and Mobile Phases for Amiloride Analysis

| Column | Mobile Phase | Reference |

| Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm) | Acetonitrile with 4.0 mM ammonium formate (pH 4.0) (80:20, v/v) | researchgate.net |

| Shim-pack GIST C18 (250 × 4.6 mm, 5 µ) | Water and acetonitrile (50:50% v/v) | ijrpns.com |

| Agilent Zorbax C18 (5µm, 4.6 x 250 mm) | 25mM sodium acetate (B1210297) anhydrous: acetonitrile: triethylamine (B128534) (95:5:0.1%, v/v/v), pH 2.9 | jocpr.com |

Mobile Phase Composition and Gradient Elution Strategies

The composition of the mobile phase is a critical parameter in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it directly influences the retention, separation, and ionization efficiency of the analyte and internal standard. For the analysis of amiloride, various mobile phase compositions and elution strategies have been developed to achieve optimal chromatographic performance. The selection between an isocratic elution (where the mobile phase composition remains constant) and a gradient elution (where the composition changes over time) depends on the complexity of the sample matrix and the need to separate amiloride from other co-eluting substances.

Isocratic methods are often favored for their simplicity and shorter run times. A common approach involves a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. For instance, a highly successful isocratic method utilized a mobile phase of acetonitrile and 4.0 mM ammonium formate (with the pH adjusted to 4.0 using 0.1% formic acid) in an 80:20 (v/v) ratio. nih.govresearchgate.net Other isocratic systems have also been reported, such as 0.1% phosphoric acid in water mixed with acetonitrile (90:10, v/v) and a combination of 0.1% formic acid and ethanol (B145695) (55:45, v/v). rjptonline.orgresearchgate.net

Gradient elution strategies offer greater flexibility for separating analytes in complex matrices or for methods analyzing multiple compounds with different polarities. chromatographyonline.com A gradient method for amiloride involved a mobile phase consisting of a 0.15% formic acid solution containing 0.23% ammonium acetate and methanol. nih.gov Another used a gradient of 0.01% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). mdpi.com The gradient program allows for a controlled increase in the organic solvent concentration, ensuring that strongly retained matrix components are washed from the column while providing sharp peaks for the analytes of interest. chromatographyonline.commdpi.com

Table 1: Examples of Mobile Phase Compositions for Amiloride Analysis

| Mobile Phase A | Mobile Phase B | Composition/Ratio | Elution Type | Reference |

|---|---|---|---|---|

| 4.0 mM Ammonium Formate (pH 4.0) | Acetonitrile | 20:80 (v/v) | Isocratic | nih.gov, researchgate.net |

| 0.15% Formic Acid, 0.23% Ammonium Acetate | Methanol | Not specified | Gradient | nih.gov |

| 0.1% Formic Acid | Ethanol | 55:45 (v/v) | Isocratic | rjptonline.org |

| 0.01% Formic Acid | Acetonitrile | Linear gradient from 1% to 95% B | Gradient | mdpi.com |

Flow Rate Optimization

The flow rate of the mobile phase through the chromatographic column is optimized to ensure efficient separation, good peak shape, and reasonable analysis time. In LC-MS/MS, the flow rate can also impact ionization efficiency. nih.govlcms.cz Reducing the flow rate can lead to the generation of a finer, less-dispersed electrospray plume, which enhances both ionization and the efficiency of ion sampling by the mass spectrometer, thereby increasing sensitivity. lcms.cz

For the analysis of amiloride, flow rates typically range from 0.5 mL/min to 1.0 mL/min, depending on the column dimensions and the specific method requirements.

A method using a Hypersil Gold C18 column (50 mm × 3.0 mm) was optimized at a flow rate of 0.700 mL/min . nih.gov

Another study employing a Phenomenex Curosil-PFP column (250x4.6 mm) utilized a flow rate of 1.0 mL/min . nih.gov

Methods designed for ultra-high-performance liquid chromatography (UPLC) have used flow rates such as 0.5 mL/min and 0.55 mL/min to achieve rapid and efficient separations. rjptonline.orgmdpi.com

The optimization process involves balancing the need for high throughput (faster flow rates) with the potential sensitivity gains and improved chromatographic resolution offered by lower flow rates. lcms.cz

Mass Spectrometric Detection Principles

Mass spectrometry is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nd.edu In bioanalytical chemistry, it is prized for its high selectivity and sensitivity, allowing for the precise quantification of drugs like amiloride in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. kcasbio.com This is because it co-elutes with the unlabeled analyte and exhibits nearly identical behavior during extraction and ionization, effectively correcting for matrix effects and procedural variability. kcasbio.com

Electrospray Ionization (ESI) Modes (Positive/Negative Ion Switching)

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar molecules like amiloride. nd.edu Amiloride contains multiple basic nitrogen atoms, making it highly amenable to protonation. Consequently, it is almost exclusively analyzed in the positive ion ESI mode , where it forms a protonated molecular ion [M+H]⁺. nih.govnih.gov Studies consistently show that the signal intensity for amiloride is significantly higher in the positive mode. nih.gov

Modern mass spectrometers have the capability to rapidly switch between positive and negative ionization modes during a single chromatographic run. nih.govnih.gov This feature is particularly useful for methods that simultaneously quantify multiple drugs. For example, while amiloride is detected in positive mode, a co-administered drug like hydrochlorothiazide (B1673439) can be detected in negative mode within the same analysis. nih.govresearchgate.netnih.gov This ion-switching capability enhances method efficiency without causing cross-talk between the monitored ion channels. nih.gov

Multiple Reaction Monitoring (MRM) Transitions for Amiloride and Amiloride-15N3

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional selectivity and sensitivity for quantitative analysis. labce.com In an MRM experiment, a specific precursor ion (or parent ion), which is typically the protonated molecular ion of the analyte, is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic product ion (or daughter ion) is selected and detected in the third quadrupole (Q3). labce.com

For amiloride analysis, the precursor ion is the protonated molecule [M+H]⁺ at m/z 230.6. nih.govresearchgate.net For its stable isotope-labeled internal standard, Amiloride-15N3, the three ¹⁴N atoms in the pyrazine (B50134) ring are replaced with ¹⁵N atoms, resulting in a 3-Dalton mass shift. This gives a precursor ion [M+H]⁺ at m/z 233.6. nih.govresearchgate.net The specific MRM transitions are crucial for distinguishing the analyte from the internal standard and from endogenous matrix components.

Table 2: MRM Transitions for Amiloride and this compound

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Reference |

|---|---|---|---|---|

| Amiloride | 230.6 | 116.0 | Positive ESI | nih.gov, researchgate.net, researchgate.net |

| Amiloride-15N3 | 233.6 | 116.0 | Positive ESI | nih.gov, researchgate.net, researchgate.net |

Note: The use of different product ions (e.g., m/z 171.0) in some methods demonstrates that multiple fragmentation pathways can be utilized for detection, though the transition to m/z 116.0 is commonly reported. nih.govnih.gov

Ion Fragmentation Pathways and Product Ion Analysis

Understanding the ion fragmentation pathways is essential for selecting the most stable and intense product ions for an MRM assay. When the protonated amiloride molecule (m/z 230.6) enters the collision cell, it is subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner.

The most commonly monitored product ion at m/z 116.0 is generated through the elimination of several neutral fragments from the precursor ion. nih.gov This fragmentation pathway involves the loss of the guanidine (B92328) moiety, along with carbon monoxide (CO) and hydrogen cyanide (HCN). nih.gov Since the isotopic labels in Amiloride-15N3 are on the pyrazine ring, which is retained in the product ion, both amiloride and its internal standard fragment to the same product ion of m/z 116.0. nih.gov

More detailed fragmentation studies using high-resolution mass spectrometry have revealed other, more complex pathways. For example, some analyses have shown an unusual apparent loss of 10 Da, which has been explained by the formation of a water adduct followed by the elimination of carbon monoxide. nih.gov Such in-depth analysis confirms the structure of the product ions and ensures the specificity of the MRM transition.

Bioanalytical Method Validation Criteria

A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose and can produce reliable data for pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu The validation process adheres to strict guidelines set by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline. europa.eupmda.go.jp A full validation for a chromatographic method using this compound as an internal standard includes assessments of selectivity, linearity, accuracy, precision, recovery, and stability. europa.eu

Key validation parameters and typical acceptance criteria are outlined below, with examples from published methods for amiloride.

Selectivity: The method must be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. This is typically assessed by analyzing blank plasma samples from multiple sources. sci-hub.se

Linearity and Range: The calibration curve must demonstrate a linear relationship between concentration and instrument response over a defined range. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). A regression analysis should yield a correlation coefficient (r²) of ≥0.99. nih.govresearchgate.net For amiloride, a linear range of 0.050 to 50.0 ng/mL has been successfully validated. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. europa.eu They are determined by analyzing Quality Control (QC) samples at multiple concentration levels (LLOQ, low, medium, and high). For amiloride, the intra- and inter-day precision (expressed as relative standard deviation, %RSD) and accuracy (% bias) are typically required to be within ±15% (or ±20% at the LLOQ). nih.govpmda.go.jp

Recovery: The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. The mean recovery for amiloride from human plasma has been reported to be approximately 89.0%. nih.govresearchgate.net

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like Amiloride-15N3 is the most effective way to compensate for matrix effects, with IS-normalized matrix factors ideally ranging from 0.85 to 1.15. nih.govresearchgate.net

Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. pmda.go.jp

Table 3: Summary of Bioanalytical Method Validation Findings for Amiloride

| Validation Parameter | Finding/Result | Reference |

|---|---|---|

| Linearity (r²) | ≥0.9997 | nih.gov, researchgate.net |

| Concentration Range | 0.050–50.0 ng/mL | nih.gov, researchgate.net |

| LLOQ | 0.050 ng/mL | nih.gov, researchgate.net |

| Accuracy & Precision | Intra- and inter-day precision and accuracy better than 15% | nih.gov |

| Mean Extraction Recovery | 89.0% | nih.gov, researchgate.net |

| IS-Normalized Matrix Factor | 0.971 to 1.024 | nih.gov, researchgate.net |

Specificity and Selectivity Assessment

The specificity and selectivity of a bioanalytical method ensure that the detected signal corresponds solely to the analyte and the internal standard, free from interference by endogenous components of the biological matrix or other co-administered substances. In the validation of methods for amiloride quantification, this is typically assessed by analyzing blank matrix samples (e.g., plasma, urine) from multiple sources.

To confirm selectivity, chromatograms of blank plasma, plasma spiked with amiloride at the lower limit of quantification (LLOQ) along with this compound (the IS), and an upper limit of quantification (ULOQ) sample are compared. The absence of significant interfering peaks at the retention times of amiloride and its IS in the blank samples indicates method selectivity. For instance, in a study developing a method for amiloride and hydrochlorothiazide, six different lots of human plasma were screened for interferences. The acceptance criterion is typically that any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard. The use of MS/MS detection greatly enhances selectivity by monitoring specific precursor-to-product ion transitions. For amiloride, a common transition monitored is m/z 230.1 → 171.1, while for an isotopic IS like this compound, the transition would be shifted due to the mass difference (e.g., m/z 233.1 → 174.1), effectively separating the signals of the analyte and the IS from background noise.

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. A calibration curve is established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. For the analysis of amiloride using this compound as the IS, calibration standards are prepared by spiking blank plasma with known concentrations of amiloride.

The linearity of the method is typically evaluated over a specified concentration range. For amiloride, a common range in human plasma is from 0.50 to 200.00 ng/mL. The calibration curve is generated using a weighted linear regression model (e.g., 1/x or 1/x²), which gives less weight to the higher concentration points and improves accuracy at the lower end of the curve. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the goodness of fit, with a value of 0.99 or greater being desirable.

Table 1: Representative Calibration Curve Data for Amiloride in Human Plasma

| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.50 | 0.48 | 96.0 |

| 1.00 | 1.03 | 103.0 |

| 5.00 | 5.10 | 102.0 |

| 20.0 | 19.8 | 99.0 |

| 50.0 | 50.5 | 101.0 |

| 100.0 | 99.2 | 99.2 |

| 150.0 | 151.8 | 101.2 |

| 200.0 | 198.6 | 99.3 |

This table contains representative data and does not reflect a specific study.

Sensitivity Determination (Lower Limit of Quantification, LLOQ)

The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The LLOQ is established by analyzing samples with low concentrations of amiloride and assessing the signal-to-noise ratio (S/N), which should typically be at least 5 or 10.

For amiloride, the LLOQ is often reported to be around 0.50 ng/mL in human plasma. At this concentration, the method must demonstrate a precision (coefficient of variation, %CV) of ≤20% and an accuracy (% bias) within ±20%. The consistent and reliable detection at the LLOQ is crucial for accurately defining the terminal phase of the pharmacokinetic profile of amiloride.

Recovery and Matrix Effects Evaluation

The recovery of an analyte and the internal standard from the biological matrix is a measure of the efficiency of the extraction process. The matrix effect evaluates the influence of co-eluting, endogenous matrix components on the ionization of the analyte and the IS. Both are critical parameters in ensuring the reliability of LC-MS/MS methods. This compound is essential in this evaluation as its behavior is expected to closely mimic that of amiloride.

Recovery is determined by comparing the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration. The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution. A matrix factor is calculated, and if this factor is consistent across different lots of the matrix, the matrix effect is considered to be controlled. The use of a stable isotope-labeled IS like this compound is the most effective way to compensate for matrix effects, as it is similarly affected by ionization suppression or enhancement.

Table 2: Summary of Recovery and Matrix Effect for Amiloride

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Amiloride | 1.50 (Low QC) | 88.2 | 95.7 |

| Amiloride | 75.0 (Mid QC) | 90.1 | 96.3 |

| Amiloride | 150.0 (High QC) | 89.5 | 94.8 |

| Amiloride-15N3 IS | 50.0 | 87.9 | 95.2 |

This table contains representative data and does not reflect a specific study.

Stability Studies of Analyte and Internal Standard in Matrix and Solutions

Stability studies are conducted to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. This involves subjecting the samples to various conditions that they might encounter during handling and storage.

Freeze-thaw stability is assessed to determine if the analyte is stable after repeated cycles of freezing and thawing. Quality control (QC) samples at low and high concentrations are frozen (e.g., at -20°C or -70°C) and then thawed at room temperature. This cycle is repeated multiple times (typically three or more cycles), after which the samples are analyzed. The concentrations are then compared to the nominal values. For amiloride, studies have shown that it is stable in human plasma for at least three freeze-thaw cycles.

Short-term, or bench-top, stability evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample preparation and handling time. Low and high concentration QC samples are kept at room temperature for a specified duration (e.g., 6 to 24 hours) before being processed and analyzed. The results are compared against freshly prepared calibration standards to determine if any degradation has occurred. Amiloride has demonstrated good short-term stability in plasma for several hours at room temperature.

Long-Term Stability

The long-term stability of this compound as an internal standard is a critical parameter in bioanalytical method validation, ensuring that the integrity of the analyte is maintained over an extended storage period. Investigations into the stability of this compound have been conducted to establish its reliability for use in quantitative analysis.

In a study evaluating the simultaneous quantification of amiloride and hydrochlorothiazide in human plasma, the long-term stability of the internal standard, this compound, was assessed. The stock solutions of the internal standards, including this compound, were subjected to long-term stability testing under refrigerated conditions at 5 °C. nih.gov The findings from this research indicated that the stock solutions remained stable for a minimum duration of 60 days. nih.gov The stability was determined by comparing the area response of the stored stability samples against freshly prepared comparison samples of the same concentration. nih.gov

The table below summarizes the findings from the long-term stability assessment of this compound stock solutions.

| Parameter | Storage Condition | Duration | Stability Outcome |

| Long-Term Stability | Refrigerated (5 °C) | 60 Days | Stable |

Stock and Working Solution Stability

The stability of stock and working solutions of this compound is paramount for ensuring the accuracy and precision of bioanalytical methods. The preparation of these solutions is a standard procedure in which separate stock solutions of the internal standards are prepared, typically in a concentration such as 100 µg/mL in methanol. nih.gov From these stock solutions, combined working solutions are then prepared. nih.gov

A comprehensive evaluation of the stability of both stock and working solutions of this compound was conducted. nih.gov The stock solutions were stored at 5 °C. nih.gov The study confirmed that both the stock and working solutions of the internal standard were stable for at least 60 days when stored under refrigerated conditions at 5 °C. nih.gov For short-term stability, the solutions were also found to be stable for up to 18 hours at room temperature. nih.gov

The stability of these solutions was verified by analyzing the area response of the stability samples in comparison to freshly prepared samples, a standard procedure in bioanalytical method validation. nih.gov

The data below outlines the stability of this compound stock and working solutions under different storage conditions.

| Solution Type | Storage Condition | Duration | Stability Outcome |

| Stock Solution | Refrigerated (5 °C) | 60 Days | Stable |

| Working Solution | Refrigerated (5 °C) | 60 Days | Stable |

| Stock Solution | Room Temperature | 18 Hours | Stable |

| Working Solution | Room Temperature | 18 Hours | Stable |

Mechanistic and Pharmacological Research Applications of Labeled Amiloride

Investigating Ion Channel Inhibition Mechanisms

Amiloride (B1667095) and its isotopically labeled form are known to interact with a variety of ion channels and transporters, including the epithelial sodium channel (ENaC), the sodium-hydrogen exchanger (NHE), and the Polycystin-2 (PC2) channel. nih.govmedchemexpress.commedchemexpress.com The labeling of amiloride with stable isotopes like 15N is instrumental in precisely tracking its binding and kinetic interactions with these protein targets.

Epithelial Sodium Channel (ENaC) Binding and Kinetics

Amiloride is a well-established blocker of the epithelial sodium channel (ENaC), a key player in sodium reabsorption in the kidneys. nih.govnih.gov The interaction is a reversible blockade of the channel's pore. nih.gov The use of labeled amiloride helps in elucidating the specifics of this interaction.

The ENaC is composed of different subunits, and amiloride's inhibitory effect can vary depending on the subunit composition. For instance, amiloride blocks δβγ ENaC channels with an IC50 of 2.6 μM. medchemexpress.com The binding affinity of amiloride for δβγ ENaC is significantly lower (26-fold) than for αβγ channels, which have a Ki of 0.1 μM. medchemexpress.com Furthermore, the blockade of δβγ ENaC by amiloride exhibits a much greater voltage dependency compared to the αβγ channel. medchemexpress.com Studies have also investigated channels with a δαβγ composition, finding that the Ki of amiloride for these channels is 920 µM at -120 mV and 13.7 µM at +80 mV, differing significantly from both αβγ and δβγ channels. medchemexpress.com Research has implicated several amino acid residues in amiloride binding, including αSer-583, βGly-525, and γGly-542. nih.gov While mutations of the beta and gamma glycines significantly weaken amiloride block, most mutations of the alpha serine have more moderate effects. nih.gov However, deleting a specific region in the extracellular loop of the α-subunit (residues 278-283) resulted in a complete loss of amiloride binding. nih.gov

The inhibitory action of amiloride on ENaC is dependent on the membrane potential. researchgate.net The blockade increases as the mucosal potential becomes more positive. nih.gov This voltage dependence is attributed to the cationic amidino group of the amiloride molecule sensing a fraction of the membrane's electrical field as it enters and exits the channel pore. nih.gov Specifically, it is thought that the positively charged amiloride is driven out of the pore at more positive membrane potentials, which diminishes the inhibitory effect. researchgate.net Studies have shown that amiloride binds to a site that senses approximately 12% of the transmembrane voltage difference. nih.gov

Sodium-Hydrogen Exchanger (NHE) Interaction Studies

Amiloride and its derivatives are also known inhibitors of the sodium-hydrogen exchanger (NHE) protein family, which are crucial for regulating intracellular pH. scbt.comnih.gov Amiloride acts as a selective modulator of the NHE, engaging in specific electrostatic interactions that alter ion transport. scbt.com While amiloride is a relatively poor inhibitor of the NHE with an IC50 that can range from 3 µM to 1 mM depending on the external sodium concentration, its derivatives have been instrumental in studying NHE function. medchemexpress.com Research has indicated that amiloride and sodium ions interact at distinct but closely related regions on the NHE-1 protein. nih.gov Different NHE isoforms exhibit varying sensitivities to amiloride and its analogs; for example, NHE-1 is substantially more sensitive to inhibition than NHE-3. nih.gov

Polycystin-2 (PC2; TRPP2) Channel Modulation

Amiloride has been identified as a blocker of the Polycystin-2 (PC2 or TRPP2) channel, a non-selective cation channel implicated in autosomal dominant polycystic kidney disease (ADPKD). medchemexpress.commedchemexpress.commedchemexpress.com PC2 is a Ca2+ permeable channel, and its dysfunction can lead to the formation of kidney cysts. biorxiv.orgnih.gov Studies have shown that amiloride, at concentrations expected to fully inhibit the PC2 channel, can lead to an increase in the length of primary cilia in renal epithelial cells. biorxiv.org The inhibitory constant of amiloride for a nonselective cation channel with features similar to polycystin-L was found to be 27.0 ± 8.1 µM. researchgate.net

Urokinase-Type Plasminogen Activator (uPA) Inhibition

Amiloride competitively inhibits the catalytic activity of the urokinase-type plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including extracellular matrix remodeling. nih.govtocris.com The inhibition constant (Ki) for this interaction is 7 x 10^-6 M. nih.gov This inhibition is selective, as amiloride does not affect the activity of tissue-type plasminogen activator (tPA). nih.govrndsystems.comtocris.com By inhibiting uPA, amiloride can prevent the generation of plasmin and the cleavage of peptide substrates. nih.gov Recent research has also shown that amiloride can reduce uPA/plasminogen-driven complement activation in the context of glomerular proteinuria. nih.gov

Interactive Data Tables

Table 1: Amiloride Inhibition of Ion Channels and Enzymes

| Target Protein | Subtype/Condition | Inhibition Metric (IC50/Ki) | Voltage Dependence | Reference |

| Epithelial Sodium Channel (ENaC) | αβγ | Ki: 0.1 μM | Less Dependent | medchemexpress.com |

| Epithelial Sodium Channel (ENaC) | δβγ | IC50: 2.6 μM | More Dependent | medchemexpress.com |

| Epithelial Sodium Channel (ENaC) | δαβγ | Ki: 920 µM (-120mV), 13.7 µM (+80mV) | Highly Dependent | medchemexpress.com |

| Sodium-Hydrogen Exchanger (NHE) | Low external [Na+] | IC50: ~3 μM | Not specified | medchemexpress.com |

| Sodium-Hydrogen Exchanger (NHE) | High external [Na+] | IC50: ~1 mM | Not specified | medchemexpress.com |

| Polycystin-2 (PC2) like channel | --- | Ki: 27.0 ± 8.1 µM | Not specified | researchgate.net |

| Urokinase-Type Plasminogen Activator (uPA) | --- | Ki: 7 μM | Not applicable | nih.gov |

Cellular Transport and Permeability Studies

The use of isotopically labeled compounds is a cornerstone of modern biochemical and pharmacological research, allowing for precise tracking and quantification of molecular interactions. Amiloride-15N3 Hydrochloride, a stable isotope-labeled version of the potassium-sparing diuretic amiloride, serves as a powerful tool in elucidating the mechanisms of cellular ion transport and membrane permeability. Its unique signature allows researchers to distinguish it from endogenous molecules, providing clear insights into its pathways and interactions within complex biological systems. Such labeled molecules are invaluable for studying transport systems like the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX), for which amiloride and its analogs are known inhibitors. oup.comnih.gov The modification of amiloride's structure can produce analogs with hundreds of times more activity against specific transporters, making labeled versions of these compounds essential for detailed study. nih.gov

Measurement of Sodium Influx in Cellular Models

In dendritic cells (DCs), amiloride-sensitive channels mediate sodium entry. nih.gov The use of fluorescent probes for intracellular sodium has demonstrated that increased extracellular salt leads to a rise in intracellular sodium, an effect that can be blocked by amiloride. nih.gov This approach allows for the quantification of sodium influx through specific amiloride-sensitive pathways. Furthermore, studies in H6 hepatoma and DMA/J mammary adenocarcinoma cells in vivo showed that amiloride treatment led to a significant decrease in the intranuclear content of sodium, as measured by electron probe X-ray microanalysis. nih.gov This highlights the ability of amiloride to modulate and help quantify sodium levels not just in the cytoplasm, but within specific cellular compartments.

| Cellular Model | Key Finding | Measurement Technique | Reference |

|---|---|---|---|

| Rat Mast Cells | Hypertonicity-induced sodium uptake is largely dependent on an amiloride (1 mM) sensitive mechanism. | 22Na Entry Assay | nih.gov |

| Mouse Splenic Dendritic Cells | High salt conditions increase intracellular sodium, an effect inhibitable by amiloride. | Sodium Green Fluorescent Probe & Flow Cytometry | nih.gov |

| H6 Hepatoma Cells (in vivo) | Amiloride treatment significantly decreased the intranuclear sodium content. | Electron Probe X-ray Microanalysis | nih.gov |

| Anuran Skin Epithelia | Short-circuit current (Isc), a measure of active sodium transport, is inhibited by amiloride. | Voltage Clamp & 22Na Influx Assay | psu.edu |

pH Regulation Studies via Na+/H+ Antiporter Systems

Amiloride and its isotopically labeled forms are crucial for studying intracellular pH (pHi) regulation, particularly through the inhibition of the Na+/H+ antiporter (NHE). physiology.orgwikipedia.org The NHE system is vital for extruding acid from cells, and its inhibition by amiloride leads to cytoplasmic acidification, allowing researchers to probe its function. physiology.orgashpublications.org In human neutrophils, the Na+/H+ exchange mechanism was characterized by loading cells with acid and observing the subsequent intracellular alkalinization upon addition of external sodium. This process was blocked by amiloride, confirming the role of Na+-H+ countertransport. physiology.org

The inhibitory effect of amiloride on the NHE is competitive, and its apparent inhibition constant (Ki) can be determined. For instance, in human neutrophils, the apparent Ki for amiloride was found to be 24 µM. physiology.org In colorectal cancer cells, adhesion to β1 integrin-dependent substrates induces a transient cytoplasmic alkalinization that is sensitive to amiloride (10 µM), indicating it is primarily caused by NHE1 activity. frontiersin.org This demonstrates how amiloride can be used to link specific cellular processes, like adhesion and motility, to the activity of pH-regulating transporters. frontiersin.org Studies on leukemic cells have even used NHE inhibitors like 5-(N,N-hexamethylene)-amiloride (HMA) to intentionally decrease pHi, which was shown to induce apoptosis, highlighting the critical role of NHE in cell viability. ashpublications.org

| Cellular Model | Amiloride Concentration / Ki | Key Finding | Reference |

|---|---|---|---|

| Human Neutrophils | Apparent Ki = 24 µM | Amiloride competitively inhibits the Na+/H+ antiport, blocking intracellular alkalinization. | physiology.org |

| Colorectal Cancer Cells (HCT 116, HT 29) | 10 µM | Amiloride inhibits the cytoplasmic alkalinization that occurs upon integrin-mediated cell adhesion, implicating NHE1. | frontiersin.org |

| Leukemic Cells | Pharmacologic doses of HMA (an amiloride analog) | Inhibition of NHE by HMA decreases intracellular pH and induces apoptosis. | ashpublications.org |

| Hamster Fibroblasts (CCL39) | N/A (used to select for mutants) | Used to derive a mutant cell line (PS120) lacking Na+/H+ antiport activity to study alternative pH-regulating mechanisms. | researchgate.net |

Protein-Drug Interaction and Binding Site Characterization

Understanding how a drug binds to its protein target is fundamental to pharmacology. This compound, through the use of advanced biophysical techniques, enables detailed characterization of these interactions. The isotopic labeling with ¹⁵N is particularly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide atomic-level information about the binding site, the conformational changes in the protein upon binding, and the stoichiometry of the protein-drug complex.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Elucidating Binding

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of membrane-bound proteins in a native-like lipid bilayer environment. youtube.com The use of isotopically labeled ligands, such as ¹³C, ¹⁵N-labeled amiloride derivatives, in conjunction with labeled proteins, allows for the precise measurement of inter-atomic distances. nih.govnih.gov

A notable example is the study of the SARS-CoV-2 envelope (E) protein, a viroporin whose cation-conducting activity is inhibited by the amiloride analog 5-(N,N-hexamethylene) amiloride (HMA). nih.govnih.gov By using ¹³C, ¹⁵N-labeled HMA with fluorinated or ¹³C-labeled E protein transmembrane domain (ETM), researchers conducted dipolar recoupling NMR experiments. nih.gov These experiments measured protein-drug distances and revealed that HMA does not bind within the central channel pore as expected, but rather on the lipid-facing surface in the middle of the transmembrane domain. nih.govnih.gov This finding suggests an inhibitory mechanism that involves interference with the protein's gating function rather than direct pore blockage. nih.gov

| Protein Target | Labeled Ligand | Key Finding | Reference |

|---|---|---|---|

| SARS-CoV-2 Envelope (E) Protein | ¹³C, ¹⁵N-labeled Hexamethylene amiloride (HMA) | HMA binds to the lipid-facing surface of the transmembrane domain, not the central pore. | nih.govnih.gov |

| SARS-CoV-2 E Protein | Fluorinated HMA (with ¹³C, ¹⁵N-labeled ETM) | Orthogonal labeling confirmed the binding site at the protein-lipid interface. | nih.gov |

| SARS-CoV-2 E Protein | ¹³C, ¹⁵N-labeled HMA | The binding stoichiometry was determined to be one HMA molecule per E protein pentamer. | nih.govnih.govresearchgate.net |

Chemical Shift Perturbation (CSP) Analysis in Protein-Ligand Complexes

Chemical Shift Perturbation (CSP) analysis is an NMR technique used to identify the binding site of a ligand on a protein. When a ligand like this compound binds, it alters the local chemical environment of the protein's atomic nuclei, causing changes (perturbations) in their NMR chemical shifts. By monitoring which amino acid residues exhibit the largest shifts, researchers can map the interaction surface. nih.gov

In studies of the SARS-CoV-2 E protein, CSP analysis was performed by comparing the ¹H/¹⁵N HSQC NMR spectra of the protein in the absence and presence of amiloride derivatives like HMA. researchgate.net Initial studies at high drug concentrations showed the largest CSPs for N-terminal residues of the transmembrane domain (residues T9, G10, and T11). nih.gov However, distance-based ssNMR experiments at lower, more physiologically relevant drug concentrations pointed to a different binding site, suggesting that HMA has a higher affinity for the protein-lipid interface. nih.govnih.gov This highlights the importance of combining CSP data with other techniques for a complete picture of the binding event. CSP analysis has also been effectively used to study the binding of amiloride derivatives to RNA targets, such as the HIV-1 TAR, demonstrating the versatility of this method. nih.gov

| Target Molecule | Ligand | Residues with Significant CSPs | Reference |

|---|---|---|---|

| SARS-CoV-2 E Protein | Hexamethylene amiloride (HMA) | N-terminal residues (e.g., T9, G10, T11) at high ligand concentrations. | nih.gov |

| SARS-CoV-2 E Protein (full length) | Amiloride, DMA, EIPA | Concentrated in the N-terminal region of the transmembrane domain (residues 8-15). | researchgate.net |

| HIV-1 TAR RNA | Amiloride derivatives | Varied between apical loop and bulge residues depending on the derivative. | nih.gov |

Stoichiometry of Protein-Drug Binding

Determining the stoichiometry—the ratio in which drug molecules bind to a protein—is critical for understanding the mechanism of action. Isotopic labeling, as with this compound, facilitates these measurements. Using ssNMR techniques like Rotational Echo Double Resonance (REDOR), researchers can quantitatively determine the binding stoichiometry. nih.gov

For the interaction between HMA and the SARS-CoV-2 E protein, which forms a pentameric channel, ssNMR experiments established a binding stoichiometry of one HMA molecule per protein pentamer. nih.govnih.govresearchgate.net In a different context, fluorescence quenching studies were used to investigate the binding of amiloride to Human Serum Albumin (HSA). mdpi.com The analysis revealed a binding stoichiometry in the range of 0.92–0.93, suggesting a single binding site for amiloride on the HSA molecule. mdpi.com Early studies on anuran skin epithelia also suggested that the stoichiometry of interaction between amiloride and the sodium entry site is not necessarily one-to-one, indicating the possibility of more complex interactions like negative cooperativity or multiple binding sites. psu.edu

| Protein Target | Ligand | Binding Stoichiometry (Drug:Protein) | Method | Reference |

|---|---|---|---|---|

| SARS-CoV-2 E Protein (Pentamer) | Hexamethylene amiloride (HMA) | 1:1 (per pentamer) | Solid-State NMR (REDOR) | nih.govnih.gov |

| Human Serum Albumin (HSA) | Amiloride (AML) | ~1:1 | Fluorescence Quenching Analysis | mdpi.com |

| Anuran Skin Epithelia Na+ Entry Site | Amiloride | Not necessarily 1:1 | Kinetic Analysis (Hill coefficient) | psu.edu |

Pre Clinical Metabolic and Disposition Studies Utilizing Labeled Amiloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

Isotopically labeled amiloride (B1667095), such as the carbon-14 (B1195169) ([14C]) variant, has been instrumental in elucidating its ADME properties in pre-clinical and human studies. nih.govcapes.gov.br The use of a radiolabel like [14C] allows for a complete accounting of all drug-related material in the body, a process known as mass balance. evotec.combioivt.com

In studies with [14C]-labeled amiloride, researchers can track the compound following administration to determine its rate and extent of absorption, how it distributes into various tissues, the degree to which it is metabolized, and the routes and speed of its elimination from the body. nih.govcapes.gov.br Although specific ADME studies utilizing Amiloride-15N3 Hydrochloride in animal models are not extensively detailed in publicly available literature, its role would be analogous to that of other labeled versions in tracing the molecule's path. The stable isotope label (15N) allows for precise quantification via mass spectrometry without the complexities of radioactivity. medchemexpress.comwuxiapptec.com

A significant finding from studies with labeled amiloride is that the compound is largely not metabolized in the body. drugbank.comnih.govnih.gov Research has consistently shown that amiloride is excreted unchanged. rxlist.com

Pre-clinical and human studies have demonstrated two primary routes of elimination for the parent drug. wikipedia.org Following oral administration, a significant portion of the dose is excreted in the urine, with another substantial fraction eliminated in the feces. drugbank.comnih.gov This fecal excretion likely represents the portion of the drug that was not absorbed from the gastrointestinal tract. wikipedia.org The use of labeled compounds is critical to confirming that the substance being measured in the excreta is the parent drug and not a metabolite. nih.gov

Table 1: Excretion Profile of Amiloride in Humans

| Excretion Route | Percentage of Dose | Timeframe | Citation |

| Urine | ~50% | 72 hours | drugbank.comrxlist.com |

| Feces | ~40% | 72 hours | drugbank.comrxlist.com |

Metabolic Flux Analysis (MFA) in Biological Systems

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a biological network. While this compound is described as a tool for MFA, this is typically in the context of its use as a stable isotope-labeled internal standard to ensure the accuracy of measurements of other metabolites. medchemexpress.com

The primary role of amiloride in metabolic studies is often as an inhibitor of specific ion transport systems, such as the Na+/H+ exchanger, which can, in turn, influence cellular metabolism and ion fluxes. nih.govresearchgate.netahajournals.org For example, studies have investigated how amiloride affects Na+ fluxes in various biological membranes. nih.govpsu.edu In these experimental setups, labeled amiloride itself is not the tracer for metabolic pathways but rather a pharmacological tool whose impact on metabolism is being assessed. The quantification of metabolic changes would rely on other labeled substrates, with this compound serving as a reliable standard for analytical measurements. nih.gov

Quantitative Standards in Pre-clinical Mass Spectrometry-Based Studies

In the realm of bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise quantification of drugs in biological matrices like plasma. wuxiapptec.com this compound is explicitly designed for this purpose. medchemexpress.comnih.gov

An SIL-IS is considered ideal because it shares nearly identical physicochemical properties with the analyte (unlabeled amiloride), meaning it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com However, due to its different mass (m/z 233.6 for Amiloride-15N3 vs. m/z 230.6 for amiloride), the instrument can distinguish between the analyte and the standard. nih.govresearchgate.net By adding a known amount of this compound to every sample, it is possible to correct for variations in sample processing and matrix effects, which can suppress or enhance the instrument's signal. wuxiapptec.com

A validated LC-MS/MS method for the simultaneous quantification of amiloride and hydrochlorothiazide (B1673439) in human plasma utilized this compound as the internal standard for amiloride. nih.govresearchgate.net This method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies. nih.gov

Table 2: LC-MS/MS Method Parameters Using this compound

| Parameter | Value | Citation |

| Internal Standard | This compound | nih.govresearchgate.net |

| Analyte | Amiloride | nih.govresearchgate.net |

| Mass Transition (Amiloride) | m/z 230.6 → 116.0 | nih.govresearchgate.net |

| Mass Transition (Amiloride-15N3) | m/z 233.6 → 116.0 | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | nih.govresearchgate.net |

| Mean Recovery from Plasma | 89.0% | nih.gov |

This application underscores the critical role of this compound in enabling robust and reliable pre-clinical and clinical bioanalytical studies, ensuring that the data generated is of the highest quality for pharmacokinetic assessments.

Future Directions and Advanced Research Considerations

Development of Novel Analytical Methodologies for Amiloride (B1667095) Analogues

The quantification of amiloride and its analogues in biological matrices presents analytical challenges, including matrix effects and the need for high sensitivity. researchgate.netresearchgate.net The development of robust analytical methods is crucial for accurate pharmacokinetic and metabolic studies. The use of stable isotope-labeled internal standards (SIL-IS), such as Amiloride-15N3 Hydrochloride, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comwuxiapptec.com

A SIL-IS is considered the gold standard for quantitative bioanalysis because it shares nearly identical physicochemical properties with the analyte of interest. researchgate.netwuxiapptec.com This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. waters.com Consequently, it can effectively compensate for variations in sample preparation and, most importantly, for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. researchgate.netresearchgate.net

Research has focused on developing ultra-performance liquid chromatography (UPLC) methods coupled with MS/MS, which offer higher speed, resolution, and sensitivity compared to conventional HPLC. acgpubs.org These methods, when using this compound as an internal standard, allow for the precise and accurate quantification of amiloride in complex samples like human plasma, with low limits of quantification (LLOQ). researchgate.netresearchgate.net The mass difference of three daltons provided by the three ¹⁵N atoms ensures that the isotopic standard's mass spectrometric signal is clearly distinguishable from that of the unlabeled amiloride, preventing cross-talk. wuxiapptec.comresearchgate.net

Table 1: Comparison of Analytical Methodologies for Amiloride Quantification

| Method | Typical Internal Standard | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Structural Analogue | Cost-effective, widely available. | Lower sensitivity, susceptible to interference, cannot effectively correct for matrix effects in MS. researchgate.net |

| HPTLC | Structural Analogue | High throughput for multiple samples. | Lower resolution and sensitivity compared to LC-MS. researchgate.net |

| LC-MS/MS | Structural Analogue | High sensitivity and specificity. | Does not fully compensate for differential matrix effects between analyte and standard. waters.com |

| UPLC-MS/MS | This compound | Highest sensitivity, specificity, and speed; effectively corrects for matrix effects, leading to superior accuracy and precision. wuxiapptec.comresearchgate.netacgpubs.org | Higher cost of instrumentation and isotopic standard. |

Exploration of this compound in Multi-Omics Approaches

Multi-omics integrates data from various biological levels (genomics, proteomics, metabolomics) to provide a holistic view of a biological system. americanpharmaceuticalreview.com Stable isotope labeling is a powerful technique within this framework, enabling the tracing and quantification of molecules across these different 'omes'. creative-proteomics.comsilantes.com this compound is an ideal tool for such investigations, allowing researchers to track the fate of the amiloride molecule and its influence on cellular networks.

In metabolomics , stable isotope labeling is used to trace metabolic pathways and measure metabolic fluxes. nih.govcreative-proteomics.com By introducing this compound into a biological system, researchers can track its transformation and distribution, identifying metabolites with high confidence. nih.gov The known isotopic signature allows for the clear differentiation of drug-derived metabolites from the vast pool of endogenous molecules, aiding in the elucidation of metabolic pathways. acs.org

In proteomics , stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used for quantitative comparisons of protein expression. creative-proteomics.combiosyn.com While not a direct application for a labeled drug, this compound can be used in specialized proteomics approaches, such as chemical proteomics, to identify protein targets. By using the labeled compound as a "bait," researchers can isolate and identify proteins that directly bind to amiloride, helping to uncover novel mechanisms of action or off-target effects.

Table 2: Applications of this compound in Multi-Omics

| Omics Field | Application of this compound | Research Goal |

|---|---|---|

| Metabolomics | Tracer for metabolic pathway analysis. nih.govcreative-proteomics.com | To identify and quantify amiloride metabolites and understand its impact on cellular metabolism. |

| Proteomics | Bait in chemical proteomics pull-down assays. | To identify direct protein binding partners and targets of amiloride. |

| Transcriptomics | Tool to validate downstream effects of target engagement. | To correlate changes in gene expression with the presence of the drug, linking protein targets to genetic regulation. silantes.com |

Integration of Labeled Compounds in Systems Pharmacology Research

Systems pharmacology aims to understand the effects of a drug on the entire biological system by integrating pharmacokinetics (PK) and pharmacodynamics (PD). Labeled compounds, including both radioactive and stable isotope variants, are indispensable tools in this field. acs.orgnih.gov They provide the means to quantitatively track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. acs.orgmdpi.com

This compound serves as a powerful stable isotope tracer for detailed PK studies. researchgate.net When administered, it can be distinguished from any pre-existing unlabeled amiloride, allowing for precise determination of the drug's fate in the body. acs.org This is critical for understanding its half-life, volume of distribution, and clearance mechanisms, which are foundational components of any systems pharmacology model. nih.gov

Furthermore, in drug-drug interaction (DDI) studies, this compound can be used to clarify complex mechanisms. For example, if amiloride is co-administered with another drug that may inhibit its metabolism or transport, the labeled compound allows researchers to precisely quantify changes in the PK of amiloride, attributing those changes directly to the interacting drug. drugbank.comrxlist.com This level of detail is essential for building predictive models that can anticipate potential DDIs and inform clinical practice.

Table 3: Role of this compound in Systems Pharmacology

| Research Area | Application | Benefit of Isotopic Label |

|---|---|---|

| Pharmacokinetics (ADME) | Quantitative analysis of drug and metabolite concentrations in plasma, urine, and tissues. acs.orgmdpi.com | Allows for precise quantification without interference from endogenous compounds, leading to accurate ADME profiles. |

| Pharmacodynamics | Correlating drug concentration at the target site with biological response. | Enables accurate measurement of target tissue exposure, strengthening the link between pharmacokinetics and pharmacodynamics. |

| Drug-Drug Interaction (DDI) Studies | Investigating the effect of co-administered drugs on the pharmacokinetics of amiloride. drugbank.comdrugs.com | Provides unambiguous quantification of changes in amiloride clearance or metabolite formation caused by an interacting drug. |

| Receptor Occupancy Studies | Quantifying the binding of amiloride to its target proteins in vivo. nih.gov | Allows for the differentiation between the administered drug and endogenous ligands, enabling precise measurement of receptor binding. |

Q & A

Advanced Research Questions

How can isotopic labeling (15N3) improve the study of Amiloride’s metabolic pathways in tracer experiments?

The 15N3 label enables precise tracking of metabolic fate using:

- LC-MS/MS : Monitor nitrogen isotope patterns in urine or plasma metabolites (e.g., hydroxylated or glucuronidated derivatives) to identify phase I/II metabolism.

- Stable Isotope Dilution Assays (SIDA) : Quantify low-abundance metabolites by spiking samples with 15N3-labeled internal standards, minimizing matrix effects .

- Isotopic Enrichment Analysis : Calculate atom percent excess (APE) to distinguish endogenous vs. exogenous compound contributions in pharmacokinetic studies .

What strategies mitigate interference from impurities during the synthesis of this compound?

Key steps include:

- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to remove hydrophilic impurities like unreacted guanidine intermediates.

- Solid-Phase Extraction (SPE) : Employ C8 cartridges with gradient elution (acetonitrile/0.1% formic acid) to isolate the target compound from hydrophobic byproducts (e.g., Amiloride Impurity D, CAS 139272-66-5) .

- In-process Controls : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) to terminate reactions at >95% conversion, minimizing side-product formation.

How does this compound’s stability vary across experimental formulations, and what kinetic models describe its degradation?

Stability is formulation-dependent: